2-Amino-4-(dimethylamino)benzonitrile
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Overview
Description
2-Amino-4-(dimethylamino)benzonitrile is an organic compound with the molecular formula C9H11N3. It is known for its unique photophysical properties, particularly its ability to undergo intramolecular charge transfer (ICT) from the dimethylamino moiety to the cyanophenyl moiety upon photo-excitation, leading to dual fluorescence .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(dimethylamino)benzonitrile typically involves the reaction of 4-dimethylaminobenzaldehyde with ammonia in the presence of iodine. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the desired product . The reaction conditions include:
Solvent: Dimethylformamide (DMF)
Temperature: Room temperature
Reagents: Aqueous ammonia, iodine, sodium thiosulfate (to remove excess iodine), and chloroform (for extraction)
Industrial Production Methods
Industrial production methods for benzonitriles often involve the conversion of benzoic acids to their corresponding nitriles. This can be achieved through dehydration reactions using reagents such as thionyl chloride or phosphorus pentachloride .
Chemical Reactions Analysis
2-Amino-4-(dimethylamino)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, to form various derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Solvents: Toluene, ethanol, water
Scientific Research Applications
2-Amino-4-(dimethylamino)benzonitrile is extensively used in scientific research due to its unique photophysical properties. Some of its applications include:
Chemistry: Used as a probe in photophysical studies to investigate intramolecular charge transfer processes.
Biology: Employed in fluorescence microscopy to study cellular structures and dynamics.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to undergo charge transfer.
Industry: Utilized in the synthesis of various organic compounds, including dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Amino-4-(dimethylamino)benzonitrile involves intramolecular charge transfer (ICT) upon photo-excitation. The dimethylamino group donates an electron to the cyanophenyl moiety, resulting in dual fluorescence. This process is influenced by the solvent polarity, with polar solvents enhancing the charge transfer and leading to a red-shifted fluorescence band .
Comparison with Similar Compounds
2-Amino-4-(dimethylamino)benzonitrile can be compared with other similar compounds such as:
4-Dimethylaminobenzonitrile: Similar in structure but lacks the amino group, leading to different photophysical properties.
4-Aminobenzonitrile: Contains an amino group but lacks the dimethylamino group, resulting in different charge transfer characteristics.
The uniqueness of this compound lies in its dual fluorescence and the ability to undergo significant intramolecular charge transfer, making it a valuable compound in various scientific research applications.
Properties
IUPAC Name |
2-amino-4-(dimethylamino)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-12(2)8-4-3-7(6-10)9(11)5-8/h3-5H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSHGMMTXAGGMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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